Product packaging for E3 Ligand-Linker Conjugate 8(Cat. No.:)

E3 Ligand-Linker Conjugate 8

Cat. No.: B3324747
M. Wt: 462.5 g/mol
InChI Key: YNVIHPPEIRQPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Their Therapeutic Modality

Proteolysis-Targeting Chimeras (PROTACs) are ingeniously designed heterobifunctional molecules that facilitate the degradation of specific target proteins. auhs.edunih.gov Structurally, a PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. mdpi.comnih.gov

The therapeutic mechanism of PROTACs relies on the cell's native ubiquitin-proteasome system (UPS), which is responsible for maintaining protein homeostasis by identifying and destroying misfolded, damaged, or unneeded proteins. criver.com A PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ligase. mdpi.com This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to tag the target protein with ubiquitin molecules. criver.comacs.org This polyubiquitination serves as a molecular flag, signaling the proteasome—the cell's protein shredder—to recognize and degrade the tagged protein. auhs.educriver.com

A significant advantage of the PROTAC modality over traditional small-molecule inhibitors is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein copies before it is eventually degraded itself. criver.com This allows for prolonged action at potentially lower doses. mdpi.comcriver.com Furthermore, PROTACs can target proteins that have historically been considered "undruggable" because they lack a well-defined active site for inhibition. mdpi.comcriver.com This opens up a vast new landscape of therapeutic targets, including transcription factors and scaffolding proteins. mdpi.comicr.ac.uk

Fundamental Role of E3 Ligand-Linker Conjugates as PROTAC Building Blocks

E3 ligand-linker conjugates are pre-fabricated synthetic compounds that serve as essential building blocks in the construction of PROTACs. targetmol.comdigitellinc.com These conjugates consist of a ligand that specifically binds to an E3 ubiquitin ligase, attached to a flexible or rigid linker chain. This design allows researchers to conveniently attach a separate ligand for a protein of interest to the other end of the linker, thereby streamlining the synthesis and discovery of new PROTAC molecules. digitellinc.com

The modularity offered by E3 ligand-linker conjugates accelerates the development of novel protein degraders. Researchers can create libraries of these conjugates with different E3 ligase ligands and various linker types and lengths. digitellinc.com These libraries can then be systematically combined with different POI ligands to rapidly generate and test a wide array of PROTACs for optimal degradation efficacy. digitellinc.com

The choice of the E3 ligase ligand and the linker's characteristics are critical for the resulting PROTAC's success.

E3 Ligase Ligands: The ligand determines which of the over 600 E3 ligases in human cells is recruited. icr.ac.uk The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), with ligands often derived from molecules like thalidomide (B1683933), pomalidomide (B1683931), or (S,R,S)-AHPC. explorationpub.com The tissue-specific expression of different E3 ligases can also be exploited to create degraders with enhanced selectivity for cancer cells or specific tissues. icr.ac.uk

Linkers: The linker's composition, length, and attachment points significantly influence the stability, solubility, and biological activity of the PROTAC. explorationpub.comprecisepeg.com Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid cycloalkane-based structures. precisepeg.com The linker must be optimized to ensure the proper formation of a stable and productive ternary complex between the target protein and the E3 ligase. explorationpub.com

The term "E3 Ligand-Linker Conjugate 8" is often used by chemical suppliers and in research literature to designate a specific conjugate. However, this name can refer to different molecules. For instance, it has been used as a synonym for (S,R,S)-AHPC-PEG3-N3 (also known as VHL Ligand-Linker Conjugate 8), which incorporates a VHL ligand. medchemexpress.comtargetmol.comglpbio.com In other contexts, it may refer to cIAP1 Ligand-Linker Conjugates 8 or (S,R,S)-AHPC-C6-PEG3-C4-Cl . medchemexpress.eumedchemexpress.com This highlights the importance of specifying the exact chemical structure rather than relying on a generic name.

Historical Context and Evolution of E3 Ligase Recruitment in Protein Degradation Strategies

The concept of hijacking the ubiquitin-proteasome system for targeted protein degradation was first introduced in 2001 by Crews and colleagues. auhs.edu Their initial PROTACs were peptide-based, using a phosphopeptide sequence to recruit the SCF E3 ligase complex. nih.govfrontiersin.org While groundbreaking, these early peptide-based PROTACs had limitations, including poor cell permeability and bioavailability, which restricted their therapeutic application. nih.gov

A major breakthrough occurred with the development of all-small-molecule PROTACs, which overcame the limitations of their peptide-based predecessors. Key milestones in the evolution of E3 ligase recruitment include:

2008: The first small-molecule PROTAC was reported, which recruited the MDM2 E3 ligase. auhs.edu

2010: The development of PROTACs that recruit the cellular inhibitor of apoptosis protein (cIAP). auhs.edunomuraresearchgroup.com In the same year, thalidomide was identified as a ligand for the E3 ligase Cereblon (CRBN), opening the door for its widespread use in PROTACs. nomuraresearchgroup.com

2012-2015: The discovery of potent, drug-like small-molecule ligands for the von Hippel-Lindau (VHL) E3 ligase led to the development of highly successful VHL-based PROTACs like MZ1. explorationpub.comnomuraresearchgroup.com Concurrently, the use of thalidomide derivatives like pomalidomide led to the creation of potent CRBN-recruiting PROTACs such as ARV-825 and d-BET1. explorationpub.com

2019: The first PROTAC therapeutic, ARV-110, entered human clinical trials, marking a significant validation of the technology. nih.gov

Initially, the vast majority of PROTACs relied on a small handful of well-characterized E3 ligases, primarily VHL and CRBN. icr.ac.uk However, the field is now focused on expanding the repertoire of usable E3 ligases. icr.ac.uknomuraresearchgroup.com This expansion is driven by the need to overcome potential resistance mechanisms, improve tissue-specific degradation, and broaden the range of proteins that can be targeted for degradation. icr.ac.uk Researchers are actively exploring novel E3 ligases, such as RNF4 and DCAF15, to unlock the full therapeutic potential of targeted protein degradation. icr.ac.uknomuraresearchgroup.com

Interactive Data Tables

Table 1: Common E3 Ubiquitin Ligases and Their Ligands in PROTACs

E3 Ubiquitin LigaseCommon LigandsExample PROTACs
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideARV-825, d-BET1
von Hippel-Lindau (VHL) (S,R,S)-AHPC, VH032MZ1, ARV-110
MDM2 Nutlin-3a derivativesNutlin-based PROTACs
cIAP1 Bestatin derivatives, LCL161 derivativescIAP1-based SNIPERs

Table 2: Types of Linkers Used in PROTAC Design

Linker TypeCompositionKey Properties
PEG-based Repeating ethylene (B1197577) glycol unitsHydrophilic, improves solubility, biocompatible. precisepeg.com
Alkyl-based Saturated or unsaturated alkyl chainsHydrophobic, provides structural flexibility. precisepeg.com
Rigid Cycloalkane or aromatic structuresConstrains conformation, can improve selectivity. precisepeg.com
Macrocyclic Large ring structures (≥14 atoms)Highly constrained, can enhance selectivity and reduce entropy loss upon binding. precisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N4O8 B3324747 E3 Ligand-Linker Conjugate 8

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIHPPEIRQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Rational Design Principles of E3 Ligand Linker Conjugates

E3 Ubiquitin Ligase Ligand Component Selection and Optimization

The choice of the E3 ubiquitin ligase to be recruited is a cornerstone of PROTAC design. The human genome encodes over 600 E3 ligases, but only a handful have been successfully hijacked for targeted protein degradation. scienceopen.com The selection is often dictated by the E3 ligase's expression pattern, its known role in cellular processes, and, most importantly, the availability of high-affinity, small-molecule ligands. frontiersin.orgmdpi.com

Characterization of Key E3 Ligases Utilized

While several E3 ligases are under investigation, four have been predominantly utilized in PROTAC development: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homologue (MDM2). scienceopen.commdpi.comtandfonline.com The conjugate under primary discussion, (S,R,S)-AHPC-PEG3-N3, specifically recruits VHL. targetmol.commedchemexpress.com

E3 LigaseComplexKey Features & Role in PROTACs
von Hippel-Lindau (VHL) Cullin 2-RING Ligase (CRL2^VHL^)VHL is a tumor suppressor that acts as the substrate recognition subunit of the CRL2^VHL^ complex. nih.govnih.gov Under normal oxygen levels, it targets the alpha-subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation. nih.gov Its well-defined ligand-binding pocket has made it one of the most popular and successful E3 ligases for PROTAC development. nih.govmrc.ac.uk
Cereblon (CRBN) Cullin 4-RING Ligase (CRL4^CRBN^)CRBN functions as a substrate receptor for the CRL4^CRBN^ E3 ligase complex. frontiersin.orgmdpi.com It was famously identified as the target of thalidomide (B1683933) and its immunomodulatory drug (IMiD) derivatives (lenalidomide, pomalidomide), which now serve as highly effective CRBN-recruiting ligands for PROTACs. frontiersin.orgnih.gov
Inhibitor of Apoptosis Proteins (IAPs) RING-type E3 LigasesThis family includes cIAP1, cIAP2, and XIAP. They contain RING domains that confer E3 ligase activity and are involved in regulating apoptosis and signaling pathways. nih.govnih.gov PROTACs that recruit IAPs are often termed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). tandfonline.commdpi.com
Mouse Double Minute 2 Homologue (MDM2) RING-type E3 LigaseMDM2 is the principal negative regulator of the p53 tumor suppressor, targeting it for degradation. nih.govnih.gov Small-molecule inhibitors of the MDM2-p53 interaction, such as nutlins, have been repurposed as MDM2-recruiting ligands for PROTACs, although they are less commonly used than VHL or CRBN ligands. scienceopen.comnih.gov

Molecular Recognition and Binding Mechanisms of E3 Ligase Ligands

The binding of the E3 ligase ligand to its target is a highly specific molecular recognition event. For the VHL-recruiting conjugate (S,R,S)-AHPC-PEG3-N3 , the ligand component is (S,R,S)-AHPC. This ligand is a derivative of the VHL inhibitor VH032 and is designed to mimic the binding of HIF-1α to VHL. medchemexpress.commedchemexpress.com

The interaction is structurally well-characterized. The (S,R,S)-AHPC ligand fits into a pocket on the β-domain of the VHL protein. rsc.org Key interactions include:

A hydroxyproline (B1673980) core: This central feature of the ligand is critical. The hydroxyl group forms crucial hydrogen bonds with the side chains of Serine 111 and Histidine 110 within the VHL binding pocket.

A tert-leucine group: This bulky, hydrophobic group occupies a hydrophobic pocket formed by residues such as Tryptophan 117 and Tyrosine 112.

Stereochemistry: The specific (S,R,S) configuration of the ligand is essential for maintaining the precise orientation required for high-affinity binding.

This specific and well-understood binding mechanism ensures the efficient recruitment of the VHL E3 ligase complex by the PROTAC.

Impact of E3 Ligase Ligand Affinity on Ternary Complex Formation and Degradation Efficacy

A common misconception in PROTAC design is that maximizing the binding affinity of the E3 ligase ligand will proportionally increase degradation efficacy. Research has shown that the relationship is more complex. While a certain threshold of affinity is necessary for recruitment, an excessively high affinity can sometimes be detrimental. The crucial factor for degradation is the stability of the ternary complex (POI-PROTAC-E3 ligase).

The stability of this ternary complex is influenced by both the binary affinities (PROTAC to POI, PROTAC to E3 ligase) and the cooperativity of the system. Positive cooperativity, where the binding of one protein enhances the binding of the other, leads to a more stable ternary complex and often more efficient degradation. The affinity of the (S,R,S)-AHPC ligand for VHL is optimized to be potent enough to ensure recruitment without hindering the dynamic assembly and disassembly of the ternary complex, which is necessary for the catalytic cycle of PROTACs.

Chemical Linker Design and Its Multifaceted Influence

The linker component of an E3 ligand-linker conjugate is far more than a simple tether. It critically influences nearly every aspect of the final PROTAC's performance, including its solubility, cell permeability, and ability to form a productive ternary complex. nih.govprecisepeg.com The linker in (S,R,S)-AHPC-PEG3-N3 consists of a 3-unit polyethylene (B3416737) glycol (PEG) chain terminating in an azide (B81097) (N3) group, which is a reactive handle for "click chemistry" to attach a POI ligand. targetmol.commedchemexpress.com

Compositional Diversity of Linkers

Linkers are generally classified based on their chemical composition, which dictates their physical properties like flexibility, polarity, and hydrophobicity. precisepeg.comnih.gov The most common types are polyethylene glycol (PEG) chains and alkyl chains, though more rigid structures are increasingly being explored. nih.gov

Linker TypeCompositionKey Properties & Influence on PROTACs
Polyethylene Glycol (PEG) Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-)Hydrophilic, flexible. PEG linkers, as used in (S,R,S)-AHPC-PEG3-N3, can improve the water solubility and reduce the aggregation of PROTACs. biochempeg.comjenkemusa.com Their flexibility allows for easier formation of the ternary complex. However, they can sometimes lead to lower metabolic stability. precisepeg.com
Alkyl Chains Saturated or unsaturated hydrocarbon chainsHydrophobic, flexible. Alkyl linkers are chemically stable and synthetically straightforward. precisepeg.com Their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC but may enhance cell permeability. They are the second most common linker type after PEGs. nih.gov
Heteroaryl & Rigid Moieties Structures like alkynes, triazoles, piperazines, or other cyclic systemsRigid. These linkers offer less conformational flexibility. This rigidity can be advantageous, as it can pre-organize the PROTAC into a bioactive conformation, potentially increasing selectivity and potency. nih.govprecisepeg.com They can also improve metabolic stability.

Optimization of Linker Length for Optimal Protein Proximity and Ubiquitination

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker length is required to bridge the two proteins effectively, allowing them to form a stable and productive ternary complex where the target protein's lysine (B10760008) residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. nih.govmdpi.com

If the linker is too short: It may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

If the linker is too long: It may lead to excessive flexibility, resulting in an entropically unfavorable binding event and an unstable complex. It can also negatively impact cell permeability.

The "PEG3" designation in (S,R,S)-AHPC-PEG3-N3 indicates a linker of a specific length (a 3-unit PEG chain) that has been found to be effective in various PROTAC constructs. targetmol.commedchemexpress.com Studies have repeatedly shown that even minor changes in linker length—by just a few atoms—can have a dramatic impact on degradation potency, highlighting the necessity of fine-tuning this parameter for each new PROTAC system. nih.govmdpi.com

Advanced Synthetic Methodologies for E3 Ligand Linker Conjugates

Convergent Synthesis Routes for Bifunctional Molecules

In a typical convergent synthesis of an E3 ligand-linker conjugate, the E3 ligase ligand is first functionalized with a reactive handle at a suitable position that does not interfere with its binding affinity. Concurrently, the linker component is synthesized with a complementary reactive group. The final step involves the covalent coupling of these two fragments. This modular approach allows for the facile generation of a library of conjugates with varying linker lengths and compositions to optimize the performance of the resulting PROTAC. nih.gov

Table 1: Comparison of Synthetic Route Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Synthesis Independent synthesis of fragments followed by late-stage coupling.Higher overall yield, modularity, ease of purification.Requires careful planning of coupling reactions.
Linear Synthesis Step-by-step construction of the molecule from a single starting material.Straightforward planning.Lower overall yield, difficult to optimize individual components.

Bioorthogonal Click Chemistry Applications in Conjugate Assembly

Bioorthogonal click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool in the assembly of E3 ligand-linker conjugates. medchemexpress.com This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the late-stage conjugation of complex biomolecules.

In the context of E3 Ligand-Linker Conjugate 8, one fragment (either the E3 ligand or the linker) would be synthesized with a terminal alkyne, while the other would possess a terminal azide (B81097). The two components are then joined together using a copper catalyst to form a stable triazole linkage. The bioorthogonal nature of this reaction ensures that it does not interfere with other functional groups present in the molecules. This strategy has been widely adopted for creating libraries of PROTACs by allowing for the rapid combination of different E3 ligands and linkers. nih.gov

Table 2: Common Click Chemistry Reactions in Conjugate Synthesis

ReactionReagentsKey Features
CuAAC Terminal alkyne, terminal azide, Copper(I) catalystHigh efficiency, forms stable triazole ring. medchemexpress.com
SPAAC Strained alkyne (e.g., DBCO), azideCopper-free, suitable for in vivo applications. medchemexpress.com
Thiol-ene Reaction Thiol, alkenePhoto- or radical-initiated.

Functionalization and Derivatization Techniques for Ligand-Linker Integration

The successful integration of the E3 ligand and the linker relies on precise functionalization and derivatization techniques. The choice of where to attach the linker to the E3 ligand is a critical parameter that can significantly impact the activity of the final PROTAC. The exit vector, or the point of attachment, must be chosen such that it does not disrupt the key interactions between the ligand and the E3 ligase.

Common functionalization strategies involve introducing a reactive group, such as a carboxylic acid, amine, or halide, onto the E3 ligase ligand. This functionalized ligand can then be coupled to a linker containing a complementary functional group through standard amide bond formation, etherification, or alkylation reactions. For instance, a carboxylic acid on the linker can be activated and reacted with an amine on the E3 ligand to form a stable amide bond. These well-established reactions provide a reliable means of creating the desired conjugate.

Parallel Synthesis and High-Throughput Approaches for Conjugate Libraries

The optimization of a PROTAC often requires the synthesis and screening of a large number of analogs with variations in the E3 ligand, the linker, and the target protein ligand. Parallel synthesis and high-throughput approaches are therefore essential for the efficient generation of PROTAC libraries. These methods enable the rapid production of a diverse set of molecules, which can then be evaluated for their degradation efficiency and other biological properties.

In a parallel synthesis workflow, a library of E3 ligand-linker conjugates can be created by reacting a single E3 ligand with a variety of different linkers, or vice versa. This can be performed in a multi-well plate format, allowing for the simultaneous synthesis of dozens or even hundreds of compounds. The use of automated liquid handlers and purification systems can further streamline this process. The resulting libraries of conjugates can then be used to construct a diverse array of PROTACs for biological screening, accelerating the discovery of potent and selective protein degraders. strath.ac.uk

Mechanistic Dissection of E3 Ligand Linker Conjugate Function in Targeted Protein Degradation

Principles of Ternary Complex Formation (E3 Ligase–E3 Ligand-Linker Conjugate–Protein of Interest)

The cornerstone of the mechanism of action for E3 Ligand-Linker Conjugate 8 is the formation of a ternary complex, a molecular assembly comprising the VHL E3 ligase, the conjugate itself, and the target protein of interest. This process is initiated by the independent binding of the two ends of the conjugate to their respective protein partners. The (S,R,S)-AHPC-based ligand component of the conjugate possesses a high affinity for the VHL E3 ligase, while the other end of the molecule is designed to bind to a specific protein targeted for degradation.

Molecular Basis of Substrate Ubiquitination by E3 Ligase in the Ternary Complex

Once the ternary complex is successfully formed, the VHL E3 ligase is brought into close proximity with the target protein. This induced proximity is the catalytic trigger for the ubiquitination of the target. The E3 ligase acts as a scaffold, recruiting a ubiquitin-charged E2 conjugating enzyme. The spatial arrangement enforced by the this compound orients the E2 enzyme in such a way that it can efficiently transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.

This process is typically repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin tag serves as a recognition signal for the proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes, unfolds, and proteolytically degrades the polyubiquitinated target protein into small peptides, effectively eliminating it from the cellular environment. The this compound is then released and can participate in further catalytic cycles of recruiting and marking additional target proteins for degradation.

Kinetic and Thermodynamic Aspects of Ternary Complex Stability

Kinetically, the rates of association and dissociation of the components of the ternary complex are important. A longer residence time of the complex can allow for more efficient ubiquitination of the target protein. However, an overly stable complex might lead to product inhibition, where the ligase remains sequestered and unable to engage in further catalytic cycles. Therefore, an optimal kinetic profile with a balance between complex formation and dissociation is thought to be most effective for sustained protein degradation. The specific kinetic and thermodynamic parameters for the ternary complex formed with this compound have been characterized in the context of its ability to degrade GFP-HaloTag7. xcessbio.commedchemexpress.commedchemexpress.com

Role of Induced Proximity and Cooperativity in Catalytic Protein Degradation

The concept of induced proximity is central to the function of this compound. By physically bringing the E3 ligase and the target protein together, the conjugate overcomes the kinetic barrier for their interaction, which would be a rare event in the absence of the degrader molecule. This induced proximity effectively increases the local concentration of the reactants, driving the ubiquitination reaction forward.

Impact of Ligase Dynamics on Degradation Efficiency

The intrinsic dynamics of the E3 ligase, in this case, VHL, can also influence the efficiency of the degradation process. E3 ligases are not static entities; they undergo conformational changes that are often integral to their catalytic cycle. The binding of the this compound and the target protein can induce or stabilize specific conformations of the VHL ligase that are more or less competent for recruiting the E2 ubiquitin-conjugating enzyme and facilitating ubiquitin transfer.

Biological Evaluation and Pre-clinical Characterization of this compound

This compound, also identified as VH 032 - linker 8, is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a chemical linker. This bifunctional molecule is designed to be further conjugated to a specific protein of interest (POI) ligand, thereby forming a complete PROTAC. The resulting heterobifunctional molecule is engineered to recruit the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The biological and pre-clinical characterization of such conjugates is a critical step in the development of novel protein degraders.

Biological Evaluation and Pre Clinical Characterization of E3 Ligand Linker Conjugates

In Vitro Assays for Protein Degradation Efficacy and Kinetics (e.g., Western Blot Analysis, Quantitative Proteomics)

The initial evaluation of a PROTAC incorporating E3 Ligand-Linker Conjugate 8 involves assessing its ability to induce the degradation of the target protein in cultured cells.

Western Blot Analysis is a fundamental technique used to visualize and quantify the reduction in target protein levels. In a typical experiment, cells are treated with varying concentrations of the PROTAC over a specific time course. Cell lysates are then subjected to SDS-PAGE, and the separated proteins are transferred to a membrane, which is subsequently probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin). The intensity of the protein bands provides a semi-quantitative measure of degradation.

For PROTACs utilizing VH032-based linkers, Western blot analysis has consistently demonstrated potent and concentration-dependent degradation of various target proteins. For instance, studies on VH032-based PROTACs targeting kinases have shown significant reduction in protein levels at nanomolar concentrations.

Quantitative Proteomics , such as mass spectrometry-based techniques (e.g., tandem mass tag labeling), offers a more comprehensive and unbiased assessment of protein degradation. This method allows for the simultaneous quantification of thousands of proteins in a cell lysate, providing a global view of the PROTAC's effects. In the context of a PROTAC containing this compound, quantitative proteomics would be employed to confirm the on-target degradation and to identify any potential off-target protein degradation. A proteomics study on the VHL inhibitor VH032, the parent ligand of this conjugate, demonstrated its high specificity for VHL, suggesting that PROTACs derived from it are likely to have a clean off-target profile at the E3 ligase level nih.gov.

A representative data table from a hypothetical quantitative proteomics experiment is shown below:

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-value
Target Protein X -3.5< 0.001
Protein A-0.20.65
Protein B0.10.82
VHL0.50.15

Assessment of Target Protein Specificity and Selectivity Profiles in Cellular Systems

Ensuring that the PROTAC selectively degrades the intended target protein without affecting other proteins is paramount. The selectivity of a PROTAC is influenced by both the target protein ligand and the E3 ligase-linker conjugate.

Selectivity is initially assessed using techniques like quantitative proteomics, as described above. Further validation is often performed in various cell lines to understand if the degradation is cell-type specific. The expression levels of the target protein and the VHL E3 ligase can vary between cell types, potentially impacting the efficacy and selectivity of the PROTAC.

Studies involving VH032-based PROTACs have demonstrated that the nature of the linker can significantly influence selectivity, even among closely related protein isoforms nih.gov. By modifying the linker length and attachment points, it is possible to achieve differential degradation of protein family members. For example, a study on Wee1-degrading PROTACs using the VH032 ligand showed that the linker composition was critical for achieving selective degradation nih.gov.

Biophysical Techniques for Ligand-Protein and Ternary Complex Interaction Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET))

The mechanism of action of a PROTAC relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Biophysical techniques are essential for characterizing these interactions.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase independently. It can also be used to study the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. ITC is considered the gold standard for characterizing binding interactions in solution nih.govub.edu.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can be used to monitor the formation of the ternary complex in a solution format, making it suitable for high-throughput screening. The assay relies on the transfer of energy between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.

For VH032-based PROTACs, these techniques have been instrumental in elucidating the principles of ternary complex formation. The cooperativity of binding, which is a measure of how the binding of one protein influences the binding of the other, is a key parameter determined by these methods.

A hypothetical ITC data table for the binding interactions is presented below:

InteractionKD (nM)ΔH (kcal/mol)TΔS (kcal/mol)
PROTAC with Target Protein X50-8.52.1
PROTAC with VHL150-6.23.5
Ternary Complex Formation25-12.05.0

Cellular Assays for Ubiquitination Induction

A direct consequence of ternary complex formation is the ubiquitination of the target protein. Cellular assays are performed to confirm that the PROTAC induces this key mechanistic step.

In a typical ubiquitination assay, cells are treated with the PROTAC, and then the target protein is immunoprecipitated from the cell lysate. The immunoprecipitated protein is then analyzed by Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal for the target protein in PROTAC-treated cells compared to control cells confirms the mechanism of action. In vitro ubiquitination assay kits are also commercially available to monitor the ubiquitination of a target protein with specific E3 ligases like VHL lifesensors.com.

In Vivo Efficacy Studies in Non-Human Animal Models for Target Engagement and Degradation

Following successful in vitro characterization, the efficacy of the PROTAC is evaluated in non-human animal models, such as mice. These studies are crucial for assessing the pharmacokinetic and pharmacodynamic properties of the compound and its potential for therapeutic application.

In these studies, the PROTAC is administered to the animals, and at various time points, tissue samples are collected to measure the levels of the target protein. This is typically done by Western blot or immunohistochemistry. Successful in vivo efficacy is demonstrated by a significant and sustained reduction of the target protein in the desired tissue. Studies have shown that VH032-based PROTACs can be effective in vivo, demonstrating the potential for these molecules to be developed into therapeutics patsnap.com. The membrane permeability of VH032-based PROTACs has been a subject of study to improve their in vivo performance acs.orgresearchgate.netnih.govnih.gov.

A summary of a hypothetical in vivo study is provided in the table below:

Animal ModelTissueTarget Protein Degradation (%)
Mouse XenograftTumor85
MouseLiver20
MouseSpleen15

Structural Biology and Computational Approaches in E3 Ligand Linker Conjugate Research

Crystallographic and Cryo-EM Studies of E3 Ligase-Ligand Complexes

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for understanding how E3 ligase-ligand conjugates engage their targets and facilitate the formation of productive ternary complexes.

X-ray crystallography has been instrumental in elucidating the binding modes of various ligands to their respective E3 ligases. For instance, the crystal structure of the VHL-ElonginB-ElonginC (VCB) complex bound to its ligand, such as VH032, reveals critical interactions, including a key hydrogen bond with Ser110 of VHL nih.gov. This structural information is fundamental for designing linkers that can be attached to the ligand at solvent-exposed positions without disrupting these essential binding interactions nih.govnih.gov. The analysis of co-crystal structures of E3 ligases with their ligands provides a static yet detailed snapshot that guides the initial design of PROTACs.

TechniqueInformation ProvidedApplication in Conjugate ResearchExample E3 Ligase Context
X-ray CrystallographyHigh-resolution atomic details of ligand-protein interactions.Guiding linker attachment points on the E3 ligand; rationalizing binding affinity.VHL-VH032 complex nih.gov
Cryo-Electron Microscopy (Cryo-EM)Structure of large, dynamic complexes in a near-native state.Characterizing the overall architecture of the ternary complex; assessing conformational heterogeneity.Studying entire Cullin-RING ligase (CRL) assemblies. researchgate.net

Molecular Modeling and Dynamics Simulations for Ternary Complex Prediction and Design

In parallel with experimental methods, molecular modeling and dynamics (MD) simulations are essential for predicting the structure of the ternary complex and understanding its dynamic behavior. These computational techniques are particularly crucial when experimental structures are unavailable.

Predicting the three-dimensional arrangement of the target protein, PROTAC, and E3 ligase is a significant challenge. Various computational approaches have been developed to model this ternary complex. One common strategy involves protein-protein docking to generate plausible orientations of the two proteins, followed by the modeling of the linker to connect the two bound ligands researchgate.netnih.gov. Software like Rosetta has been utilized to dock the protein components and then build and refine the PROTAC within the resulting protein-protein interface researchgate.net.

Docking and Scoring Algorithms for Ligand-Linker Conjugate Virtual Screening

Virtual screening, employing docking and scoring algorithms, is a powerful computational tool for identifying promising E3 ligand-linker conjugates from large virtual libraries. This approach can accelerate the discovery process by prioritizing compounds for synthesis and experimental testing.

The process typically involves docking candidate PROTAC molecules into the binding sites of both the target protein and the E3 ligase, followed by an assessment of the feasibility of the linker to span the distance and adopt a favorable conformation. Predicting the structure of the ternary complex is a key part of this process wehi.edu.au. The scoring functions used in these algorithms evaluate the predicted binding poses based on various energetic terms, aiming to distinguish between active and inactive compounds.

However, standard docking and scoring methods face challenges with the large and flexible nature of PROTACs. The conformational flexibility of the linker makes it difficult to predict the correct bound conformation accurately. Therefore, specialized protocols and scoring functions are being developed to better handle the complexities of PROTAC-mediated ternary complexes wehi.edu.auzenodo.org.

Computational Approaches for Rationalizing Structure-Activity Relationships

Computational methods are increasingly used to understand and rationalize the structure-activity relationships (SAR) observed in series of E3 ligand-linker conjugates. By correlating the structural features of the conjugates with their biological activity, these approaches can guide the optimization of lead compounds.

For example, if a series of PROTACs with varying linker lengths and compositions show different degradation efficiencies, computational modeling can be employed to understand why. By modeling the ternary complexes for each analog, researchers can identify how changes in the linker affect the geometry of the complex, the protein-protein interactions, and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties and structural descriptors of the conjugates with their degradation activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further design efforts.

Computational MethodPrimary FunctionApplication in Conjugate ResearchKey Challenge
Molecular Modeling (e.g., Rosetta)Prediction of ternary complex structure.Guiding linker design and predicting productive protein-protein orientations. researchgate.netHigh computational cost and accuracy of scoring functions.
Molecular Dynamics (MD) SimulationsAssessment of stability and dynamics of the ternary complex.Evaluating linker flexibility and the persistence of interactions over time. nih.govRequires significant computational resources and long simulation times.
Virtual Screening (Docking and Scoring)Identification of potential active conjugates from libraries.Prioritizing compounds for synthesis and experimental validation. biorxiv.orgnih.govHandling the high flexibility of linkers and accurately predicting binding affinity.
QSARCorrelation of chemical structure with biological activity.Predicting the degradation potential of new conjugate designs.Requires a sufficiently large and diverse dataset for model training.

Applications of E3 Ligand Linker Conjugates in Chemical Biology and Drug Discovery Research

Utility as Chemical Probes for Cellular Pathway Perturbation

E3 ligand-linker conjugates are instrumental in the development of chemical probes to dissect cellular pathways. By creating PROTACs, researchers can achieve highly specific and rapid degradation of a target protein, allowing for the study of its function with temporal control. For instance, a fluorescently labeled VHL ligand-linker conjugate, BODIPY-FL-PEG4-VH032, has been developed as a chemical probe to study the VHL/HIF-1α interaction. nih.gov This demonstrates the potential for conjugates like E3 Ligand-Linker Conjugate 8 to be adapted into probes for studying E3 ligase biology.

The ability to induce protein degradation offers a distinct advantage over traditional small-molecule inhibitors, which only block a protein's activity. Degradation removes the entire protein scaffold, including any non-enzymatic functions, providing a more complete picture of its role in cellular processes. VHL-based PROTACs have been successfully used as chemical tools to induce the degradation of various proteins, including GFP-fusion proteins, enabling the study of their dynamics within the cell. nih.gov

Below is a table summarizing examples of VHL-based chemical probes and their applications:

Chemical ProbeTarget ApplicationKey FindingsReference
BODIPY-FL-PEG4-VH032VHL/HIF-1α interactionEnabled the development of a highly sensitive and selective TR-FRET assay for VHL ligand screening. nih.gov
Peptide-based VHL-recruiting PROTACsGFP-FKBP12 and GFP-ARDemonstrated the feasibility of using VHL-recruiting PROTACs to degrade target proteins in cells. nih.gov
Homo-PROTACs (two VHL ligands)VHL self-degradationInduced VHL dimerization and subsequent degradation, providing a tool to study VHL biology. nih.gov

Facilitating Target Validation and Elucidating Protein Function

A significant challenge in drug discovery is validating that the engagement of a specific protein by a small molecule is responsible for the observed therapeutic effect. PROTACs constructed from E3 ligand-linker conjugates provide a powerful method for target validation. By demonstrating that the degradation of the target protein correlates with a specific cellular phenotype, researchers can confidently link the protein to the biological outcome.

A workflow for evaluating E3 ligase ligand efficiency for PROTAC development has been established using the well-characterized VHL ligand VH032. nih.gov This workflow helps in validating the "degradable" target space and has identified potential pitfalls, such as cytotoxicity leading to non-specific protein degradation. nih.gov Such systematic approaches are crucial for the confident use of PROTACs in target validation.

The use of promiscuous kinase inhibitors in combination with VHL ligands has allowed for the exploration of the structural and cellular determinants of selective protein degradation. These studies have shown that even with a non-selective binder, the resulting PROTAC can induce the degradation of a specific subset of target kinases, highlighting the importance of the ternary complex formation between the target, PROTAC, and E3 ligase in determining degradation specificity.

The following table provides examples of how VHL-based PROTACs have been used for target validation:

PROTAC SystemTarget(s)Application in Target ValidationKey Outcome
VH032 with promiscuous kinase inhibitorsMultiple kinasesAssessment of the "degradable" kinome.Identified that PROTAC-mediated degradation is selective and not solely dependent on binding affinity.
VHL-based PROTACsEstrogen-related receptor alpha (ERRα) and RIPK2In vivo proof-of-concept for VHL-recruiting PROTACs.Demonstrated target degradation and downstream effects in animal models.

Addressing the "Undruggable" Proteome through Targeted Degradation

A large portion of the human proteome, estimated to be around 80%, is considered "undruggable" by conventional small-molecule inhibitors because they lack well-defined active sites. nih.gov PROTACs offer a promising strategy to target these proteins by leveraging binding sites that are not necessarily functional active sites. As long as a ligand can be developed that binds to the target protein, it can be incorporated into a PROTAC to induce its degradation.

VHL-based PROTACs have been at the forefront of efforts to target these challenging proteins. medchemexpress.comresearchgate.net Transcription factors and scaffold proteins, which often lack deep binding pockets, have been successfully degraded using this approach. medchemexpress.com For example, PROTACs have been developed to degrade the androgen receptor (AR) and BRD4, both of which are important targets in cancer. tandfonline.com

The development of VHL-based PROTACs has opened up new avenues for therapeutic intervention in diseases that were previously difficult to treat with conventional methods. medchemexpress.com

Here is a table of "undruggable" targets that have been successfully degraded by VHL-based PROTACs:

Target Protein ClassSpecific ExampleDisease RelevanceReference
Transcription FactorsAndrogen Receptor (AR)Prostate Cancer tandfonline.com
Scaffold ProteinsBRD4Cancer tandfonline.com
KinasesRIPK2Inflammatory Diseases nih.gov

Development of Dual-Ligand and Multivalent Conjugate Designs for Enhanced Activity

To improve the efficacy of PROTACs, researchers have explored the development of dual-ligand and multivalent designs. Dual-ligand PROTACs, which feature two copies of the target protein ligand and two copies of the E3 ligase ligand, have been shown to exhibit superior activity compared to their conventional single-ligand counterparts. nih.gov This enhanced activity is attributed to the formation of more stable and long-lived ternary complexes, leading to more efficient protein degradation. nih.gov

One study demonstrated that a dual-ligand PROTAC targeting BET proteins and recruiting VHL showed a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in cancer cell lines compared to its single-ligand version. nih.gov These multivalent PROTACs also sustained protein degradation for a longer duration. nih.gov While concerns about high molecular weight and potential for E3 ligase self-degradation exist, these studies provide a strong rationale for exploring such designs to enhance therapeutic potential. nih.gov

The table below compares the performance of single-ligand versus dual-ligand VHL-based PROTACs:

PROTAC DesignTargetKey Performance MetricFold Improvement (Dual vs. Single)
Single-Ligand VHL-PROTACBET proteinsDegradation Efficiency1x
Dual-Ligand VHL-PROTACBET proteinsDegradation Efficiency10x
Single-Ligand VHL-PROTACBET proteinsCytotoxicity1x
Dual-Ligand VHL-PROTACBET proteinsCytotoxicity100x

Exploring Novel E3 Ligase Modulators and Recruiter Mechanisms

While VHL and Cereblon (CRBN) are the most commonly used E3 ligases in PROTAC design, there are over 600 E3 ligases in the human genome, offering a vast and largely untapped resource for developing next-generation degraders. acs.org VHL ligand-linker conjugates can be used as tools to explore the biology of other E3 ligases and to develop novel recruiter mechanisms.

For example, "homo-PROTACs" consisting of two VHL ligands have been designed to induce the dimerization and subsequent self-degradation of VHL. nih.gov This approach not only serves as a chemical tool to study VHL biology but also provides a proof-of-concept for targeting other E3 ligases for degradation. By understanding the principles of E3 ligase recruitment and modulation, it may be possible to design PROTACs with improved tissue specificity or to overcome resistance mechanisms that may arise from the downregulation of a particular E3 ligase.

The development of small-molecule ligands for VHL has provided a blueprint for designing ligands for other E3 ligases. nih.gov The structure-guided design and optimization of VHL inhibitors have yielded potent and selective chemical probes that have been crucial for the advancement of targeted protein degradation. dundee.ac.uk These efforts pave the way for the discovery of ligands for other E3 ligases, which will expand the toolbox for chemical biologists and drug discoverers.

Challenges and Future Directions in E3 Ligand Linker Conjugate Research

Discovery of Novel E3 Ligase Ligands Beyond Current Canonical Options

The majority of PROTACs developed to date utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and VHL. youtube.comresearchgate.net This reliance on a small subset of the over 600 known E3 ligases presents several limitations. The expression levels of CRBN and VHL can vary between different cell types and tissues, potentially limiting the therapeutic window and applicability of PROTACs. researchgate.net Furthermore, tumor cells can develop resistance by downregulating the expression of these specific E3 ligases. musechem.com

To overcome these challenges, a significant research effort is focused on the discovery of ligands for novel E3 ligases. researchgate.net The expansion of the E3 ligase toolbox would enable the development of PROTACs with improved tissue-selectivity and the ability to circumvent resistance mechanisms. musechem.com For instance, targeting E3 ligases that are highly expressed in specific tissues or tumor types could lead to more targeted and less toxic therapies. musechem.com

Several strategies are being employed to identify new E3 ligase ligands, including high-throughput screening of small molecule libraries, fragment-based screening, and computational approaches. The table below summarizes some of the non-canonical E3 ligases for which ligands have been developed.

E3 LigaseLigand TypeRepresentative Ligand(s)
MDM2Small MoleculeNutlin-3a
cIAP1Small MoleculeBestatin, LCL161
RNF4Small MoleculeN/A
RNF114Small MoleculeN/A
DCAF16Small MoleculeN/A

The discovery of these novel ligands is a critical step towards diversifying the PROTAC platform and expanding its therapeutic potential.

Overcoming Mechanisms of Acquired Resistance to E3 Ligase Recruiters

As with many targeted therapies, acquired resistance is an emerging challenge for PROTACs. One of the primary mechanisms of resistance is the genetic alteration of the E3 ligase or its associated proteins, leading to reduced expression or function. researchgate.net For example, mutations in CRBN or VHL can prevent the PROTAC from binding to the E3 ligase, thereby abrogating its degradation activity. musechem.com

Several strategies are being explored to overcome these resistance mechanisms. The use of PROTACs that recruit different E3 ligases is a promising approach, as tumor cells are less likely to simultaneously develop resistance to multiple E3 ligases. researchgate.net Additionally, the development of trivalent PROTACs, which can simultaneously engage two different E3 ligases, may offer a more robust degradation activity that is less susceptible to resistance.

Another approach involves the development of molecules that can overcome specific resistance mutations. For example, if a mutation in VHL prevents the binding of a first-generation VHL-based PROTAC, a second-generation PROTAC with a modified VHL ligand that can accommodate the mutation could be developed.

Refining Rational Linker Design for Optimal Pharmacological Properties

The traditional approach to linker design has often been empirical, involving the synthesis and testing of a large number of linkers with varying lengths and compositions. ablesci.com However, there is a growing emphasis on the rational design of linkers to optimize PROTAC properties. This involves considering factors such as:

Linker Length: The optimal linker length is dependent on the specific target protein and E3 ligase pair. A linker that is too short may not be able to span the distance between the two proteins, while a linker that is too long may lead to a less stable ternary complex. nih.gov

Linker Composition: The chemical composition of the linker can influence the solubility, cell permeability, and metabolic stability of the PROTAC. medchemexpress.com Linkers containing polyethylene (B3416737) glycol (PEG) units, like in E3 Ligand-Linker Conjugate 8, are often used to improve solubility and pharmacokinetic properties.

Linker Rigidity: The rigidity of the linker can also impact the stability of the ternary complex. More rigid linkers may pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, but they may also limit the flexibility required to accommodate different protein conformations. medchemexpress.com

Recent advances in structural biology and computational modeling are enabling a more rational approach to linker design.

Development of Predictive Tools for Ternary Complex Formation and Degradation Outcomes

The ability to predict whether a given PROTAC will form a stable and productive ternary complex and lead to target degradation would significantly accelerate the drug discovery process. Currently, the development of effective PROTACs often requires extensive experimental screening. nih.gov

Computational modeling is emerging as a powerful tool for predicting ternary complex formation and degradation outcomes. Various computational methods, such as molecular docking, molecular dynamics simulations, and machine learning algorithms, are being used to model the interactions between the target protein, the PROTAC, and the E3 ligase. nih.gov These models can help to predict the geometry of the ternary complex, the stability of the complex, and the likelihood of successful ubiquitination.

For example, the DegraderTCM computational method has been developed to model PROTAC-mediated ternary complexes with low computational power, providing results in a short time span. Such tools can be used to prioritize PROTAC candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development. The table below highlights some of the computational tools being developed.

Predictive ToolMethodologyApplication
DegraderTCMComputational ModelingPredicts 3D structure of ternary complexes.
DeepTernaryDeep LearningPredicts ternary complex structures for PROTACs and molecular glues.
PRosettaCRosetta-based ModelingPredicts and designs PROTAC-mediated ternary complexes.

While these predictive tools are still under development, they hold great promise for the future of targeted protein degradation.

Emerging Concepts and Technologies in Targeted Protein Degradation (e.g., Molecular Glues, ATTECs)

Beyond the traditional PROTAC approach, several new and exciting concepts and technologies are emerging in the field of targeted protein degradation. These novel modalities offer alternative strategies for degrading disease-causing proteins and have the potential to address some of the limitations of PROTACs.

Molecular Glues: Molecular glues are small molecules that induce a direct interaction between a target protein and an E3 ligase, without the need for a linker. The immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) are classic examples of molecular glues that induce the degradation of specific neo-substrate proteins by binding to CRBN. The discovery of novel molecular glues is a major area of research, as these molecules have the potential to be more drug-like than PROTACs due to their smaller size.

Autophagy-based Degraders: The autophagy-lysosome pathway is another major cellular degradation system that can be harnessed for targeted protein degradation. Several new technologies are being developed to target proteins for degradation via this pathway.

ATTECs (Autophagosome-Tethering Compounds): These are bifunctional molecules that bind to both a target protein and an autophagosome protein, such as LC3, thereby tethering the target to the autophagosome for degradation.

AUTACs (Autophagy-Targeting Chimeras): These molecules induce the degradation of target proteins through the autophagy pathway.

AUTOTACs (AUTOphagy-TArgeting Chimeras): Similar to AUTACs, these molecules also leverage the autophagy pathway for targeted protein degradation.

These emerging technologies are expanding the scope of targeted protein degradation and offer new therapeutic opportunities for a wide range of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 Ligand-Linker Conjugate 8
Reactant of Route 2
Reactant of Route 2
E3 Ligand-Linker Conjugate 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.